5-(2-Bromophenyl)imidazolidine-2,4-dione
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Overview
Description
5-(2-Bromophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7BrN2O2. It is a derivative of imidazolidine-2,4-dione, featuring a bromophenyl group at the 5-position. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 2-bromobenzaldehyde with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-(2-bromophenyl)imidazolidine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Oxidation: Formation of oxidized imidazolidine derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Scientific Research Applications
5-(2-Bromophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromophenyl)imidazolidine-2,4-dione
- 5-(4-Bromophenyl)imidazolidine-2,4-dione
- 5-(2-Chlorophenyl)imidazolidine-2,4-dione
Uniqueness
5-(2-Bromophenyl)imidazolidine-2,4-dione is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
5-(2-Bromophenyl)imidazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the imidazolidine-2,4-dione class of compounds. The presence of the bromophenyl group enhances its lipophilicity and may influence its biological interactions.
1. Anticonvulsant Activity
Research indicates that this compound shows promise as an anticonvulsant agent. It has been identified as a potential scaffold for developing new anticonvulsant drugs, suggesting that it may modulate neurotransmitter systems involved in seizure activity.
2. Inhibition of Protein Tyrosine Phosphatases (PTPs)
Recent studies have highlighted the compound's ability to inhibit protein tyrosine phosphatases (PTPs), particularly PTP1B, which is implicated in insulin signaling and obesity. Computational methods have demonstrated that derivatives of imidazolidine-2,4-dione can selectively inhibit PTP1B with significant potency . The following table summarizes the inhibitory activities:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 4.1 | >34 (vs TCPTP) |
Other derivatives | 2.8 - 3.9 | Varies |
3. Cannabinoid Receptor Interaction
Some derivatives of imidazolidine-2,4-dione have been reported to act as inverse agonists at the CB1 cannabinoid receptor. This interaction is relevant for therapeutic applications in obesity and metabolic syndrome management . The affinity of these compounds for the CB1 receptor was evaluated using [35S]-GTPγS binding assays, showing promising results.
Case Study 1: Anticonvulsant Screening
In a study focused on anticonvulsant screening, compounds derived from imidazolidine-2,4-dione were tested in various animal models. The results indicated that certain derivatives exhibited significant anticonvulsant activity compared to standard treatments, suggesting their potential as new therapeutic agents.
Case Study 2: PTP1B Inhibition
A series of imidazolidine-2,4-dione derivatives were synthesized and evaluated for their PTP1B inhibitory activity. The most potent compound demonstrated an IC50 value of 4.1 µM against PTP1B while maintaining selectivity over TCPTP (IC50 > 130 µM), highlighting its potential for treating metabolic disorders such as diabetes .
The biological activities of this compound are primarily attributed to its structural features that allow it to interact with specific biological targets:
- Anticonvulsant Mechanism : Likely involves modulation of neurotransmitter release or receptor activity.
- PTP Inhibition : The compound binds to the active site of PTPs, preventing dephosphorylation of target proteins involved in insulin signaling pathways.
- Cannabinoid Receptor Modulation : Acts on CB1 receptors to influence appetite and energy balance.
Properties
IUPAC Name |
5-(2-bromophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEIHEKXZXWOGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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